Physicochemical Differentiation: Lipophilicity (cLogP) Compared to Unsubstituted and Halogenated Benzamide Analogs
The 4‑butoxy substituent confers higher calculated lipophilicity compared to the unsubstituted benzamide analog N‑((1‑cyclohexyl‑1H‑tetrazol‑5‑yl)methyl)benzamide (CAS 921103‑80‑2) [REFS‑1][REFS‑2]. While experimental logP values are not publicly available for either compound, computational predictions using the XLogP3 algorithm (via PubChem) indicate a cLogP of approximately 3.8 for the 4‑butoxy derivative, versus approximately 2.5 for the unsubstituted parent [REFS‑2]. This difference of ~1.3 log units corresponds to roughly a 20‑fold increase in partition coefficient, which can significantly influence membrane permeability and tissue distribution. For halogenated comparator 3‑chloro‑N‑((1‑cyclohexyl‑1H‑tetrazol‑5‑yl)methyl)benzamide, the cLogP is predicted to be intermediate (~3.0) [REFS‑2]. The 4‑butoxy derivative thus provides a distinct lipophilicity profile for applications requiring enhanced passive membrane diffusion or specific lipid compartment targeting.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 (predicted) |
| Comparator Or Baseline | N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide (cLogP ≈ 2.5); 3-chloro analog (cLogP ≈ 3.0) |
| Quantified Difference | ΔcLogP ≈ +1.3 vs unsubstituted; ≈ +0.8 vs 3-chloro |
| Conditions | XLogP3 prediction algorithm applied to SMILES structures |
Why This Matters
Lipophilicity differences of >1 log unit directly affect compound partitioning, membrane permeability, and protein binding, making the 4‑butoxy derivative preferable when higher lipid solubility is required for a given assay or formulation.
- [1] PubChem XLogP3 predictions for SMILES: CCCCOc1ccc(C(=O)NCc2nnnn2C2CCCCC2)cc1 and comparator SMILES: O=C(NCc1nnnn1C2CCCCC2)c1ccccc1. Accessed via NCBI PubChem structure search, 2026‑04‑29. View Source
